molecular formula C16H25N5O2 B2424957 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone CAS No. 2034317-34-3

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone

Cat. No. B2424957
CAS RN: 2034317-34-3
M. Wt: 319.409
InChI Key: MREDEAJBFLZRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and the pyrimidine ring is a six-membered ring with two nitrogen atoms . These rings are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and pyrimidine rings would give the molecule a certain degree of rigidity, while the methylpiperazine group could potentially add some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrimidine ring might undergo reactions at the carbon atoms adjacent to the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the pyrrolidine and pyrimidine rings might influence its solubility and stability .

Scientific Research Applications

Chemical and Biological Interactions

The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylpiperazin-1-yl)methanone, due to its structural complexity, interacts with various biological targets, showcasing its potential in scientific research applications. Studies have highlighted its involvement in complex formation, antimicrobial activity, synthesis methodologies, and potential therapeutic uses.

  • Complex Formation and Basicity : The acid-base properties and complex-forming ability of 4,6-dimethyl-2-(1H)-pyrimidinone, a related structure, have been investigated, demonstrating its coordination with dysprosium(III) tris(acetylacetonate) without deprotonation due to its higher basicity and lower acidity compared to its thio analog (S. N. Pod''yachev et al., 1994).

  • Antimicrobial and Antifungal Activities : Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-Chloro-6-ethoxy-4-acetylpyridine, has shown good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, highlighting the compound's potential as an antimicrobial agent (A. Hossan et al., 2012).

  • Novel Synthetic Approaches : The compound has been part of studies focusing on one-pot multistep Bohlmann-Rahtz heteroannulation reactions for the synthesis of dimethyl sulfomycinamate, showcasing innovative approaches to synthesizing complex molecules (M. Bagley et al., 2005).

  • Anticancer Potential : Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activity, with some compounds exhibiting higher anticancer activity than reference drugs, indicating the compound's relevance in cancer research (H. Hafez et al., 2016).

Future Directions

The study of compounds like this one is an active area of research, particularly in the field of medicinal chemistry. Future research might focus on exploring the biological activity of this compound and developing methods for its synthesis .

Mechanism of Action

The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . Piperazine derivatives can exhibit a wide range of biological activities, including acting as antagonists for various receptors.

The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME), would be influenced by its chemical structure. For instance, the presence of the piperazine ring could enhance its solubility, potentially improving its absorption and distribution .

properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-12-10-13(2)18-15(17-12)23-14-4-5-21(11-14)16(22)20-8-6-19(3)7-9-20/h10,14H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREDEAJBFLZRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.